3,7,11-trimethyldodeca-1,6,10-trien-3-ol
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Overview
Description
3,7,11-trimethyldodeca-1,6,10-trien-3-ol, also known as Nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of many plants, including ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant woody aroma and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nerolidol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of farnesol. The reaction typically uses a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
In industrial settings, Nerolidol is often extracted from natural sources. The extraction process typically involves steam distillation of plant materials containing the compound. The distillate is then subjected to fractional distillation to isolate Nerolidol. This method is preferred due to its cost-effectiveness and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Nerolidol can be oxidized using reagents like potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at room temperature.
Reduction: Reduction of Nerolidol can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction is usually carried out under high pressure and at elevated temperatures.
Substitution: Substitution reactions involving Nerolidol often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidation of Nerolidol can yield compounds like nerol and geraniol.
Reduction: Reduction can produce saturated alcohols like farnesol.
Substitution: Substitution reactions can result in halogenated derivatives of Nerolidol.
Scientific Research Applications
Nerolidol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Nerolidol exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown that Nerolidol has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant aroma.
Mechanism of Action
Nerolidol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can disrupt the function of microbial cells, leading to their death. Additionally, Nerolidol can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .
Comparison with Similar Compounds
Nerolidol is similar to other sesquiterpene alcohols like farnesol and bisabolol. it is unique due to its distinct woody aroma and its presence in a wide variety of essential oils. Unlike farnesol, which has a more floral scent, Nerolidol’s aroma is more earthy and woody. Bisabolol, on the other hand, is known for its soothing properties and is commonly used in skincare products .
List of Similar Compounds
- Farnesol
- Bisabolol
- Linalool
- Geraniol
Properties
Molecular Formula |
C60H104O4 |
---|---|
Molecular Weight |
889.5 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |
InChI Key |
GMWKQPCALHSIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origin of Product |
United States |
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